Introduction: The Strategic Value of a Bifunctional Linker
Introduction: The Strategic Value of a Bifunctional Linker
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Octyn-1-amine
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, molecules that offer dual reactivity are of paramount importance. 7-Octyn-1-amine emerges as a distinguished member of this class, possessing a linear eight-carbon backbone terminating in two of the most versatile functional groups in organic chemistry: a primary amine (-NH₂) and a terminal alkyne (-C≡CH). This unique bifunctional architecture positions 7-Octyn-1-amine as a powerful building block and molecular linker. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, while the terminal alkyne provides a gateway to a host of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2]
This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of 7-Octyn-1-amine, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to explain the causality behind its reactivity and provide actionable protocols for its deployment in the laboratory.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application.
Physicochemical Properties
The essential properties of 7-Octyn-1-amine are summarized below. These data are critical for reaction planning, purification, and safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | [3][4] |
| Molecular Weight | 125.22 g/mol | [1][3] |
| CAS Number | 14502-43-3 | [3][4] |
| IUPAC Name | oct-7-yn-1-amine | [3] |
| Boiling Point | 182.5 ± 23.0 °C (Predicted) | [4] |
| Density | 0.845 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Conjugate Acid) | 10.60 ± 0.10 (Predicted) | [4] |
| XLogP3 | 1.7 | [4] |
| Canonical SMILES | C#CCCCCCCN | [3] |
Handling and Storage: 7-Octyn-1-amine should be stored at 2-8°C under an inert gas atmosphere, protected from light.[1][5] Proper handling in a well-ventilated chemical fume hood with personal protective equipment is essential to avoid inhalation and contact with skin and eyes.[6]
Spectroscopic Signature
The bifunctional nature of 7-Octyn-1-amine gives it a distinct spectroscopic fingerprint, which is invaluable for reaction monitoring and product characterization.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by sharp, diagnostic peaks.
-
N-H Stretch : Two distinct bands are expected for the primary amine (symmetric and asymmetric stretches) in the 3400-3300 cm⁻¹ region.[7][8][9]
-
≡C-H Stretch : A sharp, strong absorption around 3300 cm⁻¹ indicates the terminal alkyne proton.[7]
-
C≡C Stretch : A weak but sharp absorption appears in the 2150-2100 cm⁻¹ range.[7]
-
N-H Bend : A bending vibration (scissoring) typically appears in the 1650-1580 cm⁻¹ region.[10]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
≡C-H : The alkynyl proton typically appears as a triplet around δ 1.9-2.1 ppm, coupled to the adjacent methylene protons.
-
-CH₂-N : The methylene protons alpha to the nitrogen atom are deshielded and appear around δ 2.7-2.9 ppm.[11]
-
-NH₂ : The amine protons often present as a broad singlet between δ 1.0-3.0 ppm; their chemical shift is highly dependent on solvent and concentration.[9][11] The signal will disappear upon D₂O exchange.[8][9]
-
Aliphatic -CH₂- : The remaining methylene protons of the carbon chain will appear as a complex multiplet in the δ 1.3-1.6 ppm region.
-
-
Mass Spectrometry (MS) :
-
Nitrogen Rule : As a compound with a single nitrogen atom, 7-Octyn-1-amine will exhibit a molecular ion peak (M⁺) at an odd mass-to-charge ratio (m/z = 125).[7][8]
-
Fragmentation : The dominant fragmentation pathway is typically alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to a resonance-stabilized iminium cation.[8][11]
-
Part 2: The Dual-Reactivity Manifold
The synthetic utility of 7-Octyn-1-amine stems from the distinct and complementary reactivity of its amine and alkyne functionalities. These groups can be addressed selectively or used in concert to construct complex molecular architectures.
Caption: Dual reactivity of 7-Octyn-1-amine.
Reactions of the Terminal Alkyne
The terminal alkyne is arguably the molecule's most prized feature, primarily for its role in bioorthogonal and materials chemistry.
-
Acidity and Nucleophilicity : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), far more so than protons on sp² or sp³ carbons.[12][13] This allows for its selective deprotonation by a strong base (e.g., NaNH₂, NaH, n-BuLi) to form a potent carbon nucleophile, the acetylide anion.[13][14] This anion readily participates in SN2 reactions with primary alkyl halides, enabling carbon chain extension and the synthesis of internal alkynes.[14][15]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential "click" reaction. In the presence of a copper(I) catalyst, the terminal alkyne reacts with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction is characterized by its high yield, stereospecificity, mild reaction conditions (often proceeding in water), and tolerance of a wide range of functional groups. This has made 7-Octyn-1-amine a go-to linker for conjugating molecules to biomolecules, polymers, or surfaces.[1]
-
Electrophilic Additions : Like alkenes, alkynes undergo electrophilic addition. The reaction with hydrogen halides (HX) can proceed once to yield a vinyl halide or twice to give a geminal dihalide, typically following Markovnikov's rule where the halide adds to the more substituted carbon.[13][16] Hydration, catalyzed by mercuric salts, also follows Markovnikov's rule to produce a methyl ketone via an enol intermediate.[14] Conversely, hydroboration-oxidation results in anti-Markovnikov addition to yield an aldehyde.[14]
Reactions of the Primary Amine
The primary amine functions as a classic nucleophile and base, providing a robust handle for covalent modification.
-
Basicity and Salt Formation : As a primary alkylamine, it is a weak base (pKa of conjugate acid ≈ 10.6) and will readily react with acids to form ammonium salts, such as 7-octyn-1-amine hydrochloride.[4][5] This property is often exploited for purification and to improve aqueous solubility.
-
N-Acylation : The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This is one of the most common reactions for incorporating the octynylamine scaffold.
-
Reductive Amination : In a highly efficient and controlled process, the amine can react with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with NaBH₄, NaBH(OAc)₃) to yield a secondary or tertiary amine.[17] This method is a cornerstone of medicinal chemistry for building molecular complexity.
Part 3: Experimental Protocol: A Practical Guide to CuAAC
To illustrate the practical utility of 7-Octyn-1-amine, this section provides a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Objective: To conjugate 7-Octyn-1-amine with Benzyl Azide to form 1-(6-aminohexyl)-4-phenyl-1H-1,2,3-triazole.
Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted under the supervision of a qualified chemist in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
7-Octyn-1-amine (125.22 g/mol )
-
Benzyl Azide (133.15 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (249.68 g/mol )
-
Sodium ascorbate (198.11 g/mol )
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a 50 mL round-bottom flask, dissolve 7-Octyn-1-amine (1.0 eq, e.g., 250 mg, 2.0 mmol) and Benzyl Azide (1.05 eq, 279 mg, 2.1 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).
-
In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 eq, 25 mg, 0.1 mmol) in 1 mL of deionized water.
-
In another vial, dissolve sodium ascorbate (0.15 eq, 60 mg, 0.3 mmol) in 1 mL of deionized water.
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn from blue to a yellowish-green or orange hue.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, add 20 mL of water and extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford the pure triazole product.
Caption: Experimental workflow for a CuAAC reaction.
Conclusion
7-Octyn-1-amine is a quintessential example of a modern synthetic building block, offering a powerful combination of robust reactivity and strategic versatility. Its primary amine and terminal alkyne groups provide orthogonal handles for covalent modification, enabling its use as a linker in bioconjugation, a monomer in polymer synthesis, and a key intermediate in the construction of complex bioactive molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity profile, as detailed in this guide, is essential for leveraging its full potential in accelerating discovery programs in chemistry, biology, and materials science.
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